BENGHE Foundational & Exploratory

Check Availability & Pricing

Basic Pharmacology of AZD2066 Hydrate: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD 2066 hydrate

Cat. No.: B11933005

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric
modulator (NAM) of the metabotropic glutamate receptor 5 (mGIuR5). It has been investigated
for its therapeutic potential in a range of central nervous system disorders and other conditions,
including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux
disease (GERD). This technical guide provides a comprehensive overview of the basic
pharmacology of AZD2066 hydrate, summarizing available data on its mechanism of action, in
vitro and in vivo pharmacology, and clinical findings. While development for some indications
has been discontinued, the pharmacological profile of AZD2066 remains of interest to
researchers in the field of glutamatergic modulation.

Introduction

Metabotropic glutamate receptor 5 (mGIuR5) is a Class C G-protein coupled receptor (GPCR)
that plays a crucial role in modulating excitatory neurotransmission in the central nervous
system. Its involvement in various physiological and pathological processes has made it an
attractive target for drug discovery. AZD2066 was developed by AstraZeneca as a selective
MGIuR5 NAM. This guide details the fundamental pharmacological properties of AZD2066
hydrate, presenting key data from preclinical and clinical investigations.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11933005?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

AZD2066 acts as a negative allosteric modulator of the mGIuRS5 receptor. This means it binds
to a site on the receptor that is distinct from the glutamate binding site, inducing a
conformational change that reduces the receptor's response to glutamate. This allosteric
modulation allows for a more nuanced inhibition of receptor activity compared to direct

competitive antagonists.

One of the downstream effects of mMGIuR5 antagonism by compounds like AZD2066 is the
activation of the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B
(TrkB) signaling pathway.[1] This pathway is critical for neuronal survival, differentiation, and
synaptic plasticity. The precise mechanism by which mGIuRS5 inhibition leads to BDNF/TrkB
activation is still under investigation but is thought to involve a cascade of intracellular signaling

events.

Signaling Pathway Diagram

Click to download full resolution via product page

Figure 1: Proposed mechanism of action for AZD2066.

In Vitro Pharmacology

The in vitro pharmacological profile of AZD2066 has been characterized in various assays to
determine its potency and selectivity as an mGIluR5 NAM.
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Parameter Cell Line Assay Type Value Reference
IC50 mMGIUS/HEK cells  Ca2+ Response 27.2nM [1]
Striatal Cultures Ca2+ Response 3.56 nM [1]
Hippocampal
Ca2+ Response 96.2 nM [1]
Cultures
Cortical Cultures  Ca2+ Response 380 nM [1]
HEK293A cells _
Receptor ) [3H]methoxy- Medium (10-30
_ _ expressing rat o _
Residence Time PEPy binding min)
mGlu5

Preclinical Pharmacology
Pharmacokinetics

Detailed pharmacokinetic parameters for AZD2066 in preclinical species such as rats and
monkeys are not readily available in the public domain. However, the compound is described
as being orally active and capable of crossing the blood-brain barrier.[1]

In Vivo Efficacy and Pharmacodynamics

Drug Discrimination Studies in Rats

Drug discrimination studies are used to assess the subjective effects of a compound. In rats
trained to discriminate the mGIuR5 antagonist MTEP from vehicle, AZD2066 produced MTEP-
appropriate responding, indicating that it shares similar discriminative stimulus effects with
other mGIluR5 antagonists.[3]

Experimental Protocol: Rat Drug Discrimination

While the specific protocol for AZD2066 is not detailed, a general procedure for mGIuR5
antagonist drug discrimination studies is as follows:

e Apparatus: Standard two-lever operant conditioning chambers.
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e Subjects: Male Sprague-Dawley rats, food-restricted to maintain 85-90% of their free-feeding
body weight.

e Training:

o Rats are trained to press one lever ("drug" lever) after administration of a known mGIuR5
antagonist (e.g., MTEP) and the other lever ("vehicle" lever) after administration of the
vehicle.

o Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.
o Training continues until rats reliably discriminate between the drug and vehicle conditions.
o Testing:

o Once trained, rats are administered various doses of the test compound (e.g., AZD2066)

or other drugs.
o The percentage of responses on the "drug" lever is measured.

o Full generalization is typically defined as >80% drug-appropriate responding.
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Figure 2: General workflow for a drug discrimination study.

Clinical Pharmacology

AZD2066 has been evaluated in clinical trials for gastroesophageal reflux disease (GERD) and
major depressive disorder (MDD).

Pharmacokinetics in Healthy Volunteers

A comprehensive table of pharmacokinetic parameters from Phase | studies in healthy
volunteers is not publicly available.

Gastroesophageal Reflux Disease (GERD)

A randomized, crossover study in healthy male volunteers investigated the effects of single
doses of AZD2066 (2 mg, 6 mg, and 13 mg) on transient lower esophageal sphincter
relaxations (TLESRs) and reflux episodes.[4]
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. Change in Reflux
Change in TLESRs .
Dose Episodes (vs.
(vs. Placebo)

Key Adverse
Events (13 mg

Placebo) dose)
Dizziness (3/13),
13 mg 1 27% (p=0.02) 1 51% (p=0.01) Disturbance in
attention (3/13)
2mg & 6 mg Smaller reductions Smaller reductions Fewer adverse events

Data from Rohof et al., 2012[4]

Experimental Protocol: GERD Study in Healthy

Volunteers

The study employed postprandial manometry and pH-impedance measurements. A general

protocol for such a study is as follows:

e Subjects: Healthy volunteers.

o Study Design: Randomized, double-blind, placebo-controlled, crossover.

e Procedure:

o A high-resolution manometry and impedance-pH catheter is inserted transnasally into the

esophagus.

o After a baseline recording period, a standardized meal is consumed to induce TLESRs

and reflux.

o The study drug (AZD2066 or placebo) is administered.

o Manometry and pH-impedance are recorded for a set period post-meal.

e Endpoints:

o Number of TLESRS.
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o Number of acid and non-acid reflux episodes.

o Symptom correlation with reflux events (if applicable).

Study Day
Catheter Placement
(Manometry & pH-Impedance)

'

Baseline Recording

'

Standardized Meal

Y

deinisterAZDZO% or Placeb(D
(Post—Meal Recording)
/

/ Data Analysis \
y
(Analyze Number of TLESRs) (Analyze Reflux Episodes) (Analyze Safety and Tolerability

—/

Click to download full resolution via product page

Figure 3: General workflow for a clinical study of GERD.

Major Depressive Disorder (MDD)
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AZD2066 was evaluated in a Phase lla, 6-week, multi-center, randomized, double-blind,
double-dummy, active and placebo-controlled, parallel-group study in patients with MDD
(NCT01145755). The primary outcome measure was the change from baseline in the
Montgomery-Asberg Depression Rating Scale (MADRS) total score. The full results of this trial
have not been made publicly available.

Safety and Tolerability

In the GERD study with healthy volunteers, adverse events with the 13 mg dose were primarily
related to the nervous system, including dizziness and disturbance in attention, and were of
mild intensity and reversible.[4] The development of AZD2066 for neuropathic pain was
discontinued, though the specific reasons are not detailed in the available literature.

Conclusion

AZD2066 is a selective mGIuR5 negative allosteric modulator with demonstrated
pharmacological activity in both preclinical and clinical settings. Its ability to modulate the
glutamatergic system and downstream pathways such as BDNF/TrkB signaling highlights the
therapeutic potential of this mechanism. While the clinical development of AZD2066 has faced
challenges, the data gathered from its investigation provide valuable insights for the ongoing
research and development of novel treatments for CNS disorders and other conditions with
glutamatergic dysfunction. Further publication of detailed preclinical and clinical data would be
beneficial to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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